4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871089
InChI: InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15871089

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine -

Specification

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
IUPAC Name 4-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine
Standard InChI InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3
Standard InChI Key ICLLREJPCQZMEQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=N1)C2CCNCC2)C

Introduction

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that combines a piperidine ring with a 1,2,4-triazole moiety. The compound is of interest in medicinal chemistry due to the diverse biological activities associated with triazole derivatives. This article will delve into the structural features, synthesis methods, biological activities, and potential applications of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine.

Structural Features

The molecular structure of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine consists of a six-membered piperidine ring and a five-membered 1,2,4-triazole ring. The triazole ring is substituted with two methyl groups, contributing to its potential pharmacological properties. The compound's molecular formula is C9H16N4, indicating a relatively small molecule with a significant nitrogen content.

Molecular PropertyDescription
Molecular FormulaC9H16N4
Molecular WeightApproximately 180 g/mol
StructurePiperidine ring with a 1,2,4-triazole moiety

Synthesis Methods

The synthesis of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the formation of the triazole ring through cyclization reactions. These reactions often require specific conditions, such as the use of hydrazines and appropriate carbonyl compounds, and may involve catalysts or microwave-assisted synthesis to enhance efficiency and yield.

Biological Activities

Compounds containing triazole rings have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is limited, related triazole derivatives have shown promising results in various biological assays. The presence of the triazole ring in this compound suggests potential applications in medicinal chemistry.

Biological ActivityRelated Triazole Derivatives
AntimicrobialEffective against Candida species
AntiviralSome derivatives show antiviral activity
AnticancerPotential for anticancer applications

Potential Applications

Given the biological activities associated with triazole derivatives, 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine may have potential applications in the development of new therapeutic agents. This includes areas such as antimicrobial therapy, antiviral treatments, and possibly anticancer drugs. Further research is needed to fully explore its pharmacological properties and potential uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator